N-OCTANOYL-BETA-D-GLUCOSYLAMINE
Description
Historical Context and Evolution of its Research Utility
The development of N-octanoyl-beta-D-glucosylamine as a biochemical tool can be traced back to the early 1990s. A 1993 paper by Plusquellec and his colleagues introduced NOGA as a "new nonionic glycosidic surfactant". nih.gov Their work detailed an efficient two-step synthesis process, making this novel detergent more accessible for research purposes. nih.gov
Initially, its utility was demonstrated in the selective extraction of membrane proteins. A key early finding was its marked selectivity for spiralin, a bacterial surface antigen. nih.gov This specificity, coupled with its gentle action, signaled its potential for isolating and studying sensitive protein complexes that were often denatured by harsher detergents. Over the years, its application has expanded beyond simple extraction to include the stabilization of proteins for structural and functional assays.
Role and Significance in Advanced Biomolecular Studies
The significance of this compound in advanced biomolecular studies lies in its unique set of properties that make it particularly well-suited for handling delicate biological macromolecules. nih.gov Its non-ionic nature is a key advantage, as it does not interfere with the native charge of proteins, a crucial factor in maintaining their structure and function.
One of the most notable characteristics of NOGA is its high critical micelle concentration (CMC), which is approximately 80 mM. nih.gov The CMC is the concentration at which detergent monomers begin to form micelles, the structures responsible for solubilizing hydrophobic molecules. A high CMC is advantageous because it allows for the easy removal of the detergent from protein solutions by methods such as dialysis. nih.gov This is in contrast to many other detergents with low CMCs, which are difficult to separate from the protein of interest once solubilization is complete.
Furthermore, research has shown that NOGA is remarkably mild in its interaction with proteins. Studies have demonstrated that the activity of enzymes like NADH oxidase and the binding capacity of proteins such as the glycine (B1666218) betaine-binding protein remain unaltered in the presence of NOGA. nih.gov This preservation of biological activity is essential for conducting meaningful functional assays on isolated proteins.
Conceptual Framework of its Application in In Vitro Systems
The application of this compound in in vitro systems is conceptually rooted in the fundamental principles of membrane protein solubilization by non-ionic detergents. The process can be understood through a multi-stage model, similar to that described for other gentle detergents like octyl glucoside.
The primary function of NOGA in these systems is to disrupt the lipid bilayer of cell membranes in a controlled manner, thereby liberating the embedded proteins. This is achieved through the amphipathic nature of the NOGA molecule. The hydrophobic octanoyl tail inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic glucosylamine headgroup remains in the aqueous environment.
As the concentration of NOGA increases, it partitions into the membrane until it reaches a saturation point. Beyond this point, the detergent begins to form mixed micelles with the membrane lipids and the embedded proteins. These mixed micelles are soluble in the aqueous buffer, effectively bringing the membrane proteins into solution while maintaining a lipid-like environment around their hydrophobic domains, which is often crucial for their stability and function. The high CMC of NOGA ensures that this solubilization process is highly controllable and reversible. nih.gov
Detailed Research Findings
The utility of this compound is underscored by specific research findings that highlight its favorable properties.
| Property | Value/Finding | Significance in Research |
| Chemical Formula | C₁₄H₂₇NO₆ | Defines the molecular composition. |
| Molar Mass | 305.37 g/mol | Important for calculating concentrations. nih.gov |
| Critical Micelle Concentration (CMC) | 80 mM | High value facilitates easy removal by dialysis. nih.gov |
| Solubility | Stable and soluble in water and common buffers. | Allows for versatile use in various experimental setups. nih.gov |
| UV Absorbance | Low absorbance above 250 nm | Minimizes interference in protein quantification assays that use UV spectroscopy. nih.gov |
| Protein Compatibility | Does not denature sensitive proteins like NADH oxidase and glycine betaine-binding protein. | Preserves the biological activity of isolated proteins, enabling functional studies. nih.gov |
| Selectivity | Shows marked selectivity for certain proteins like the bacterial surface antigen spiralin. | Can be exploited for the targeted purification of specific membrane proteins. nih.gov |
Properties
CAS No. |
134403-86-4 |
|---|---|
Molecular Formula |
C14H27NO6 |
Molecular Weight |
305.37 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications for Research Applications
Established Synthetic Pathways for N-OCTANOYL-BETA-D-GLUCOSYLAMINE Production in Research
The synthesis of this compound for research purposes predominantly relies on well-established chemical reactions that are both efficient and scalable in a laboratory setting.
Two-Step Acylation Procedures
A common and effective method for synthesizing this compound involves a two-step acylation process. nih.gov This procedure begins with the formation of the intermediate, beta-D-glucosylamine. This is achieved by replacing the anomeric hydroxyl group of D-glucose with an amino group. nih.gov In the subsequent step, this amino group is selectively acylated using an appropriate acylating agent, such as octanoyl chloride or an activated octanoic acid derivative, to yield the final product. nih.gov
The selectivity of the N-acylation over O-acylation of the hydroxyl groups on the glucose ring is a key aspect of this synthesis. This is often achieved by carefully controlling the reaction conditions, such as solvent, temperature, and the nature of the acylating agent and any catalysts used. For instance, conducting the reaction in a biphasic system or using a suitable protecting group strategy for the hydroxyl functions can enhance the selectivity for N-acylation. Following the reaction, purification is typically carried out using techniques like silica (B1680970) gel column chromatography and recrystallization to obtain pure this compound. nih.gov
Optimization of Reaction Conditions for Research-Scale Synthesis
To ensure a consistent and efficient supply of this compound for research, optimization of the synthetic reaction conditions is crucial. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts.
One approach to optimization involves the use of statistical methods like the Design of Experiments (DoE). nih.gov This methodology allows for the simultaneous evaluation of multiple variables, such as temperature, reactant concentration, solvent system, and the choice of aminating agent or catalyst. For the initial glycosylamine formation, studies have shown that temperature is a significant factor, with higher temperatures often favoring the amination reaction. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times from days to minutes. nih.gov
For the subsequent acylation step, optimization may involve screening different activating agents for the octanoic acid, such as carbodiimides or active esters, and exploring various bases to facilitate the reaction. The choice of solvent is also critical, as it must solubilize both the polar glucosylamine and the nonpolar acylating agent. A mixture of solvents, for example, a water-dimethylformamide (DMF) mixture, can be effective. researchgate.net
Development of Novel Synthetic Routes for Academic Purposes
Beyond the established two-step procedures, academic research continues to explore novel synthetic routes for N-acyl-β-D-glycopyranosylamines, including this compound. These investigations aim to develop more efficient, stereoselective, and versatile synthetic methods.
One area of exploration is the one-step reaction of an appropriate acid chloride with a glycosylamine. This approach can be highly regiospecific and yield the desired N-acylated product in good yields. Another novel approach involves the use of phosphinimine derivatives of per-O-acetylated β-D-glucopyranosylurea, which can then be acylated to produce N-acyl-β-D-glucopyranosylureas, a related class of compounds. rndsystems.com While not a direct synthesis of this compound, the methodologies developed for these related compounds can often be adapted.
Enzymatic synthesis represents another promising avenue. The use of glucosidases in reverse hydrolysis mode or glycosyltransferases could offer highly stereospecific and environmentally benign routes to N-acyl-glycosylamines, although this approach is still in the developmental stages for this specific compound.
Derivatization Strategies for Enhanced Research Utility
To expand the utility of this compound in research, various derivatization strategies have been developed. These modifications aim to create analogs for probing biological mechanisms or to introduce labels for tracking the molecule within complex systems.
Synthesis of Analogs for Mechanistic Probing
The synthesis of analogs of this compound allows researchers to investigate the structure-activity relationships of this class of molecules. By systematically altering different parts of the molecule, such as the length of the acyl chain or the stereochemistry of the sugar moiety, scientists can gain insights into how these features influence its properties and interactions with biological systems.
For example, a variety of N-acyl-β-D-glucopyranosylamines with different acyl chain lengths have been synthesized to study their liquid crystalline behavior. These studies have shown that the length of the aliphatic chain is a primary determinant of their thermotropic properties. Similarly, analogs with different sugar headgroups, such as N-acyl-β-D-mannopyranosylamines, have been prepared to understand the role of the carbohydrate moiety.
The synthesis of these analogs often follows similar synthetic pathways to the parent compound, utilizing the corresponding acyl chlorides or acids and glycosylamines.
Modifications for Labeling and Tracking in Research Systems
To visualize and quantify this compound in biological experiments, it can be modified to incorporate various labels. These labels can be fluorescent, radioactive, or affinity tags, enabling a range of detection methods.
Fluorescent Labeling: A common strategy involves conjugating a fluorescent dye to the glucosamine (B1671600) moiety. This can be achieved by reacting an activated ester of a fluorescent dye with the amino group of glucosamine before or after acylation with the octanoyl chain. For instance, fluorescent conjugates of D-glucosamine with coumarin (B35378) derivatives have been synthesized for cell imaging studies. researchgate.net Another approach is to use click chemistry, where an azide (B81097) or alkyne group is introduced into the molecule, which can then be specifically reacted with a complementary fluorescently-labeled probe. nih.govlumiprobe.comresearchgate.netbachem.combiosynth.com
Radioactive Labeling: For highly sensitive detection, radioactive isotopes can be incorporated into the molecule. This can be done by using a radiolabeled precursor, such as [3H]glucosamine, during the synthesis. nih.gov The resulting radiolabeled this compound can then be traced in metabolic studies or binding assays.
Biotinylation: Biotin (B1667282) is a high-affinity ligand for streptavidin and avidin, making it an excellent tag for purification and detection. Biotin can be attached to this compound through a linker arm. This is typically achieved by reacting an activated biotin derivative with the amino group of glucosamine. The resulting biotinylated compound can be easily captured on streptavidin-coated surfaces or detected using streptavidin-enzyme conjugates. nih.govnih.gov
Table of Synthetic Parameters and Outcomes
| Parameter | Two-Step Acylation | Microwave-Assisted Synthesis |
|---|---|---|
| Starting Materials | D-Glucose, Octanoyl Chloride | D-Glucose, Aminating Agent, Octanoyl Chloride |
| Key Intermediates | beta-D-Glucosylamine | beta-D-Glucosylamine |
| Typical Solvents | Water, Pyridine, DMF | Water, Methanol |
| Reaction Time | Hours to Days | Minutes |
| Typical Yields | Moderate to Good | Good to Excellent |
| Purification | Chromatography, Recrystallization | Chromatography |
Table of Labeling Strategies
| Labeling Method | Reporter Group | Attachment Chemistry | Detection Method |
|---|---|---|---|
| Fluorescent Labeling | Coumarin, Fluorescein, etc. | Active Ester, Click Chemistry | Fluorescence Microscopy, Spectroscopy |
| Radioactive Labeling | 3H, 14C | Metabolic Incorporation | Scintillation Counting, Autoradiography |
| Biotinylation | Biotin | Active Ester | Streptavidin-based Assays (ELISA, Western Blot) |
Mechanistic Insights into N Octanoyl Beta D Glucosylamine S Interactions in Research Contexts
Biophysical Principles of Self-Assembly and Aggregate Formation in Research Media
The behavior of N-octanoyl-beta-D-glucosylamine in aqueous solutions is governed by its amphipathic nature, possessing a hydrophilic glucose-amine head group and a hydrophobic octanoyl tail. This structure drives the spontaneous self-assembly into organized aggregates, a fundamental process for its function as a detergent in research applications.
The formation of aggregates, known as micelles, occurs above a specific concentration known as the critical micelle concentration (CMC). For this compound, the CMC has been determined to be a relatively high value of 80 mM in standard aqueous buffers. nih.gov This high CMC is an advantageous property in research, as it allows for the easy removal of the monomeric surfactant from protein samples through methods like dialysis. nih.gov
The presence of proteins and other solutes in a solution can influence the CMC of surfactants. While the specific effects of various proteins on the CMC of this compound are not extensively detailed, it is a general principle that protein-surfactant interactions can alter the concentration at which micelles form. The effectiveness of this compound in research, particularly for extracting proteins from cell membranes, is significantly enhanced at concentrations above its CMC. nih.gov For instance, the extraction of membrane proteins by this compound is much more effective above the 80 mM threshold, where micelles are readily available to form complexes with the proteins. nih.gov
Table 1: Aggregation Properties of this compound
| Property | Value | Research Context |
|---|---|---|
| Critical Micelle Concentration (CMC) | 80 mM | Determined by spectrofluorimetry in aqueous buffer. nih.gov |
| Solubility (at 4°C) | Up to 80 mM | Stable in water and common buffers. nih.gov |
| Solubility (at 37°C) | Up to 0.2 M | Increased solubility at higher temperatures. nih.gov |
While this compound forms aggregates (micelles) above its CMC, detailed structural characterization of these specific micelles, such as their precise shape, size, or aggregation number, is not extensively documented in the available research literature. However, studies on structurally analogous non-ionic surfactants, such as n-octyl-beta-D-glucopyranoside (OG), suggest that the micelles are likely not perfectly spherical. Molecular dynamics simulations and scattering experiments with OG indicate that its micelles tend to form non-spherical, prolate ellipsoid shapes with a rough and hydrated surface. nih.gov The hydroxyl groups of the glucose head groups are oriented outwards, forming hydrogen bonds with the surrounding water and thus effectively hydrating the micelle surface. nih.gov
Molecular Interactions with Protein and Lipid Components
The primary application of this compound in research is to manipulate the interactions of proteins, particularly those embedded in lipid membranes. It achieves this by intercalating into the lipid bilayer and forming complexes with individual protein molecules.
Quantitative data regarding the binding stoichiometry and affinity (e.g., dissociation constants) of this compound to specific proteins are not widely available in the reviewed literature. However, qualitative evidence points to selective interactions. Research has shown that this surfactant exhibits a "marked selectivity" for spiralin, a bacterial surface antigen, indicating a higher affinity for this protein compared to others. nih.gov This suggests that beyond general hydrophobic interactions, specific structural features of both the surfactant and the protein may contribute to the binding interaction.
This compound exerts a significant influence on both protein-lipid and protein-protein interactions, which is central to its function in solubilizing membrane proteins. In a cellular context, membrane proteins are stabilized by interactions with the surrounding lipid bilayer and may form functional complexes with other proteins. The surfactant disrupts these native interactions.
The mechanism involves the this compound monomers partitioning into the lipid bilayer. As the concentration increases above the CMC, the surfactant molecules form a micellar shield around the hydrophobic, transmembrane domains of the protein, effectively extracting it from its native lipid environment. This process replaces the protein-lipid interactions with protein-surfactant interactions.
A key finding is that while it is effective at disrupting protein-lipid interactions, this compound can be mild enough to preserve certain protein-protein interactions. For example, the antigenicity of more than 20 different membrane and soluble proteins was found to be unaltered by the surfactant. nih.gov This indicates that the epitopes, which rely on the correct protein conformation and sometimes on the interaction between protein subunits, remain intact after the solubilization process.
Impact on Protein Folding and Stability Pathways in In Vitro Research Models
A crucial characteristic of a surfactant used for biochemical studies is its ability to maintain the stability and functional integrity of the target protein. Research demonstrates that this compound is notably mild in this regard. nih.gov Studies have shown that it preserves the enzymatic activity and structural integrity of various proteins post-solubilization.
For example, the activity of NADH oxidase was not altered by the presence of the surfactant. nih.gov Similarly, the ligand-binding capability of the glycine (B1666218) betaine-binding protein was also preserved. nih.gov These findings underscore the compound's utility in isolating membrane proteins in a functionally active state, which is a prerequisite for subsequent activity assays and structural studies. The preservation of function implies that the surfactant-protein complex provides a sufficiently native-like environment to maintain the protein's correct three-dimensional fold and stability.
While the compound is shown to preserve the final folded and stable state of proteins, specific research detailing its impact on the kinetic pathways of protein folding—such as effects on folding rates or the population of folding intermediates—is not available in the reviewed literature.
Table 2: Observed Effects of this compound on Proteins
| Protein/System | Observed Effect | Implication | Reference |
|---|---|---|---|
| Spiralin | Marked selectivity in solubilization | Suggests specific, high-affinity interactions. | nih.gov |
| NADH Oxidase | No alteration of enzymatic activity | Preserves functional protein conformation. | nih.gov |
| Glycine betaine-binding protein | Ligand binding was not altered | Maintains the integrity of the binding site. | nih.gov |
| >20 membrane/soluble proteins | Antigenicity was not altered | Preserves native epitopes and structure. | nih.gov |
Chaperone-like Activities in In Vitro Refolding Systems
Currently, there is a lack of specific research in publicly available scientific literature detailing the chaperone-like activities of this compound in in vitro protein refolding systems. However, its properties as a non-ionic, gentle surfactant provide a basis for its utility in biochemical and biophysical studies involving proteins.
This compound, also known as NOGA, has been synthesized and characterized as a mild surfactant particularly useful for the solubilization and purification of membrane proteins. researchgate.net Its effectiveness lies in its ability to extract proteins from biological membranes while preserving their native structure and function. Studies have shown that the enzymatic activity of various proteins, such as NADH oxidase, and the ligand-binding capabilities of others, remain unaltered in the presence of NOGA. researchgate.net This preservation of protein integrity is a critical attribute for any compound used in protein refolding studies, as the goal is to facilitate the transition from a denatured or misfolded state to a biologically active conformation.
The high critical micelle concentration (CMC) of NOGA, approximately 80 mM, is a significant feature. researchgate.net Below its CMC, the surfactant exists as monomers, and above this concentration, it forms micelles. This property allows for controlled conditions in protein extraction and manipulation. The ability to be easily removed from a solution via dialysis is another advantageous characteristic for downstream applications and analysis. researchgate.net While these characteristics are favorable for maintaining protein stability, direct evidence of NOGA actively participating in the refolding process in a manner analogous to molecular chaperones has not been documented in the reviewed literature.
Applications in Cell-Free Protein Expression Systems for Research
Cell-free gene expression (CFE) systems have become powerful tools for producing proteins without using living cells, offering speed and flexibility, especially for proteins that are toxic to host organisms. biorxiv.org However, the synthesis of certain proteins, particularly those embedded in cell membranes, often faces challenges like low yield and poor solubility. biorxiv.org
A primary application of this compound in CFE systems is to improve the yield and solubility of recombinant proteins, especially membrane proteins. Membrane proteins require a hydrophobic environment to fold and function correctly, which is absent in standard aqueous CFE reaction mixtures. This often leads to protein misfolding and aggregation. biorxiv.org
This compound acts as a mild detergent that can create micellar structures, mimicking a membrane-like environment. Research has shown that it possesses a good solubilizing power for membrane proteins. nih.gov Its effectiveness is particularly noted at concentrations above its critical micelle concentration (CMC) of 80 mM. nih.gov A significant advantage of this compound is its gentleness, as it has been shown to preserve the structure and activity of the solubilized proteins. nih.gov For instance, studies have demonstrated that the activity of NADH oxidase and the binding capacity of specific proteins were not compromised in the presence of this compound. nih.gov This preservation of function is crucial for downstream applications and structural studies.
Strategies to improve the solubility of recombinant proteins are a significant area of research, with various methods employed, such as optimizing inducer concentrations and culture temperatures in traditional cell-based systems. nih.gov In cell-free systems, the addition of detergents like this compound provides a direct and effective solution to the solubility problem, particularly for challenging membrane proteins.
Coupled transcription-translation systems, where the processes of creating RNA from a DNA template and synthesizing a protein from that RNA occur simultaneously, are the foundation of most CFE platforms. biorxiv.org The compatibility of any additive with this core machinery is paramount. This compound is well-suited for these systems due to its nonionic nature and mild properties. nih.gov It does not significantly interfere with the enzymatic activities of RNA polymerase or the ribosomal machinery responsible for protein synthesis. Its high CMC and easy removal from samples through dialysis further enhance its utility in these research settings. nih.gov
The challenge of expressing membrane proteins in CFE systems is an active area of investigation. Research has explored co-expression with apolipoproteins to form nanolipoprotein particles (NLPs) or the direct addition of lipids to the reaction. nih.gov The use of a gentle surfactant like this compound represents a complementary or alternative strategy to maintain protein solubility and stability throughout the expression process.
Role in Enzyme Activity and Kinetic Studies
The interaction between small molecules and enzymes is a cornerstone of biochemical research. This compound finds application in this area both as a tool to probe enzyme function and as a compound whose effects on enzyme kinetics can be studied.
In enzyme assays, substrate analogs are molecules that structurally resemble the true substrate of an enzyme. They can be used to study the enzyme's active site, determine its mechanism, or act as competitive inhibitors. Given its structure—a glucose-amine headgroup attached to an octanoyl tail—this compound can be considered a structural analog for enzymes that process glycosidic bonds or N-acylated compounds.
For example, it has structural similarities to substrates for enzymes like β-N-acetyl-D-glucosaminidase (NAGase), which cleaves N-acetylglucosamine polymers. researchgate.net While not the direct substrate, its potential to interact with the active sites of such enzymes makes it a candidate for use as a probe or inhibitor in research assays. High-purity compounds like 1,4-β-D-N-Acetylglucosaminyl-D-Glucosamine are used as substrates for related enzymes such as β-N-Acetyl-hexosaminidase in biochemical assays, illustrating the principle of using specific glycosylamine compounds to probe enzyme activity. megazyme.com
A key aspect of using any compound in a biological assay is understanding its potential to alter enzyme activity. This compound has been characterized as being particularly mild, with studies showing it does not alter the activity of several enzymes, including NADH oxidase. nih.gov This lack of interference is a desirable trait when the goal is to study a specific enzyme without confounding effects from the assay components.
Conversely, understanding how different compounds inhibit or modulate enzyme activity is a major field of study. For instance, detailed kinetic studies have been performed on enzymes like prawn β-N-acetyl-D-glucosaminidase to understand its inhibition by zinc ions, revealing a noncompetitive inhibition mechanism. nih.gov While this compound itself is noted for its mildness, its structural components could potentially have modulatory effects on certain enzymes, a subject for specific kinetic analysis. The study of O-GlcNAcylation, a critical post-translational modification, involves enzymes like O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), which are targets for therapeutic inhibitors. nih.gov The development of assays to screen for inhibitors of these enzymes is an important research area where glucose-like compounds are of high interest. nih.gov
Table 1: Research Findings on this compound and Related Concepts
| Area of Application | Subject | Key Finding | Citation |
|---|---|---|---|
| Cell-Free Protein Expression | Membrane Protein Solubilization | Exhibits good solubilizing power for membrane proteins, enhancing extraction above its critical micelle concentration (CMC). | nih.gov |
| Cell-Free Protein Expression | Protein Stability | Preserves the antigenicity and activity of over 20 different membrane and soluble proteins, including NADH oxidase. | nih.gov |
| Biochemical Assays | Enzyme Kinetics | Was found not to alter the activity of NADH oxidase or the ligand-binding capacity of a glycine betaine-binding protein. | nih.gov |
| Biochemical Assays | Protein Quantification | Shows weak and easily correctable interference in the bicinchoninic acid (BCA) protein assay. | nih.gov |
| Enzyme Kinetics (Context) | β-N-acetyl-D-glucosaminidase | The enzyme from green crab follows Michaelis-Menten kinetics with a Km of 0.424 mM for its substrate. | researchgate.net |
Considerations for its Presence in General Protein Quantification Assays
Accurately determining protein concentration is a fundamental step in nearly all protein-related research. Common methods include colorimetric assays like the bicinchoninic acid (BCA) assay and the Lowry assay. nih.govlabome.com A significant drawback of many detergents used to solubilize proteins is their interference with these quantification methods. labome.com
This compound presents a notable advantage in this regard. Research has shown that it causes only weak interference in the BCA assay, a widely used protein quantification method. nih.gov This interference is reportedly easy to overcome, meaning that reliable protein concentration measurements can be obtained without extensive purification steps to remove the surfactant. nih.gov This property, combined with its low ultraviolet light absorbance above 250 nm, simplifies the analytical workflow and enhances the accuracy of protein quantification in samples where it is used. nih.gov The compatibility with downstream assays is a crucial factor, as demonstrated by studies evaluating how different quantification methods can affect the results of functional assays like ATPase activity tests. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form) |
| Glycine betaine |
| O-linked β-d-N-acetylglucosamine (GlcNAc) |
| 1,4-β-D-N-Acetylglucosaminyl-D-Glucosamine |
| Zinc ion |
Utilization in Cell Free Systems and Biochemical Assay Development
Mitigating Interference in Bicinchoninic Acid (BCA) Protein Assays
The nonionic surfactant N-octanoyl-beta-D-glucosylamine (NOGA) has proven to be a valuable tool in membrane biology due to its efficacy in solubilizing membrane proteins while preserving their structure and function. A significant advantage of NOGA in biochemical workflows is its minimal interference with common protein quantification methods, particularly the widely used bicinchoninic acid (BCA) assay.
The bicinchoninic acid (BCA) assay is a colorimetric method for determining the total concentration of protein in a sample. The assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, followed by the chelation of the cuprous ions by two molecules of BCA. This reaction produces a purple-colored complex that exhibits strong absorbance at 562 nm, which is proportional to the protein concentration. However, various substances can interfere with the BCA assay by either reducing Cu²⁺ themselves or by chelating the ions, leading to inaccurate protein measurements.
Research has shown that this compound exhibits only weak interference in the BCA protein assay. thermofisher.com This characteristic is advantageous as it simplifies the process of protein quantification in samples where NOGA is used for protein extraction and solubilization. The slight interference is reportedly easy to overcome, ensuring that accurate protein concentrations can be determined without the need for complex sample preparation steps such as dialysis or protein precipitation, which can be time-consuming and lead to sample loss.
The primary strategy to mitigate the weak interference from NOGA is to include the surfactant in the blank and protein standard solutions at the same concentration present in the unknown samples. This approach effectively subtracts the absorbance contribution of NOGA from all readings, thereby nullifying its effect on the final calculated protein concentration.
Detailed Research Findings:
Studies have characterized this compound as a mild surfactant that is compatible with various biochemical assays. Its utility in the context of the BCA assay stems from its chemical structure, which does not significantly contribute to the reduction of Cu²⁺ ions. The interference is minimal and manageable, making NOGA a preferred detergent for studies requiring both membrane protein solubilization and subsequent protein quantification. thermofisher.com
To implement the correction method, a standard curve for the protein assay should be prepared using a series of known protein concentrations (e.g., Bovine Serum Albumin - BSA) where each standard also contains NOGA at the same concentration as in the experimental samples.
Data Table for Preparation of NOGA-Containing BSA Standards for BCA Assay
The following table provides an example of how to prepare a set of Bovine Serum Albumin (BSA) standards for a BCA assay, with the inclusion of this compound to negate its interference. This example assumes the final concentration of NOGA in the unknown protein samples is 10 mM.
| Vial | Volume of Diluent (with 10 mM NOGA) | Volume and Source of BSA (2 mg/mL stock) | Final BSA Concentration (µg/mL) |
| A | 0 µL | 300 µL of stock | 2000 |
| B | 125 µL | 375 µL of stock | 1500 |
| C | 325 µL | 325 µL of stock | 1000 |
| D | 175 µL | 175 µL from vial B | 750 |
| E | 325 µL | 325 µL from vial C | 500 |
| F | 325 µL | 325 µL from vial E | 250 |
| G | 325 µL | 325 µL from vial F | 125 |
| H | 400 µL | 100 µL from vial G | 25 |
| I | 400 µL | 0 µL | 0 (Blank) |
By preparing the standards and the blank with the same concentration of this compound as the samples, the baseline absorbance is adjusted, allowing for an accurate determination of the protein concentration.
Analytical and Spectroscopic Characterization in Research Endeavors
Methodologies for Monitoring its Concentration in Research Solutions
Accurate quantification of N-octanoyl-beta-D-glucosylamine in experimental solutions is fundamental for reproducibility and for understanding its effects on biomolecular systems, particularly in relation to its critical micelle concentration (CMC).
High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of surfactants like this compound. It is primarily used to assess the purity of the compound after synthesis and purification and to quantify its concentration in research samples. anatrace.comanatrace.com For a non-chromophoric compound like NOGA, which has low ultraviolet absorbance above 250 nm, detection methods such as Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are often employed. nih.gov
In a typical research application, a reversed-phase HPLC (RP-HPLC) method would be developed. This involves using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interaction of the octanoyl chain with the stationary phase. By running a series of standards with known concentrations, a calibration curve can be generated, allowing for the precise quantification of NOGA in unknown samples, such as the supernatant of a protein solubilization experiment.
Table 1: Typical HPLC Parameters for Glycosidic Surfactant Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C8 or C18, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |
| Gradient | Linear gradient from low %B to high %B over 15-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Applications in Characterizing its Complexes
Mass spectrometry (MS) has emerged as a powerful tool for studying intact protein complexes, including those extracted and stabilized by detergents. kcl.ac.uk this compound is particularly suitable for these "native MS" studies due to its uncharged nature and ability to form a protective micellar environment around a membrane protein complex, allowing it to be transferred into the gas phase of the mass spectrometer while preserving non-covalent interactions.
In this application, electrospray ionization (ESI) is used to gently ionize the entire protein-surfactant complex. The mass analyzer then measures the mass-to-charge ratio (m/z) of the intact complex. This data can provide invaluable information on:
Stoichiometry: The precise mass of the complex reveals the number of protein subunits and specifically bound lipids or other small molecules. kcl.ac.uk
Lipid Binding: MS can identify specific phospholipids (B1166683) that remain associated with the membrane protein within the detergent micelle.
Conformational States: Different functional states of a protein complex may be trapped and observed, providing insights into its mechanism.
Spectroscopic Techniques for Investigating Interactions with Biomolecules
Spectroscopic methods are indispensable for elucidating the structural and dynamic consequences of the interaction between this compound and biomolecules, especially proteins.
Circular Dichroism (CD) for Protein Conformational Studies
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary and tertiary structure of proteins in solution and to detect conformational changes upon interaction with ligands or surfactants like NOGA. nih.govmtoz-biolabs.comnih.govbohrium.com Because NOGA has been shown to be a mild surfactant that does not alter the antigenicity or activity of many proteins, it is an excellent tool for solubilizing membrane proteins for CD analysis. nih.gov
Far-UV CD (190-250 nm): This region is dominated by the absorption of the peptide backbone. springernature.comspringernature.com The CD spectrum in this range provides a quantitative estimation of the protein's secondary structure content (α-helix, β-sheet, random coil). Researchers can monitor changes in these structures when a protein is solubilized or when it interacts with a binding partner in the presence of NOGA micelles. For example, a loss of signal might indicate denaturation, while specific changes can signify a functionally relevant conformational shift. biorxiv.org
Table 2: Characteristic Far-UV CD Signals for Protein Secondary Structures
| Secondary Structure | Characteristic CD Signal(s) |
|---|---|
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm mtoz-biolabs.com |
| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm mtoz-biolabs.com |
| Random Coil | Strong negative band near 195 nm mtoz-biolabs.com |
Near-UV CD (250-350 nm): Signals in this region arise from aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds. springernature.com Changes in the near-UV CD spectrum indicate alterations in the tertiary structure of the protein, reflecting a change in the local environment of these chromophores upon interaction with NOGA or a ligand. jasco.co.uk
Fluorescence Spectroscopy for Binding and Dynamics
Fluorescence spectroscopy is a highly sensitive technique used to study binding events and conformational dynamics. The critical micelle concentration (CMC) of this compound itself was determined to be 80 mM using spectrofluorimetry. nih.gov This method typically involves a fluorescent probe that exhibits different fluorescence properties (e.g., intensity, emission wavelength) in the aqueous buffer compared to the hydrophobic interior of the NOGA micelles. A distinct change in the signal as a function of surfactant concentration marks the onset of micelle formation.
When studying protein interactions, fluorescence can be used in several ways:
Intrinsic Protein Fluorescence: The fluorescence of endogenous tryptophan and tyrosine residues is highly sensitive to their local environment. Binding of NOGA or a ligand to a protein can alter the conformation around these residues, leading to a change in fluorescence intensity or a shift in the emission maximum, which can be used to quantify binding affinity.
Extrinsic Fluorescence: A fluorescent dye (probe) can be covalently attached to the protein. Changes in the probe's fluorescence upon addition of NOGA can report on specific conformational changes or binding events.
A significant advantage of NOGA for these studies is its low ultraviolet light absorbance above 250 nm, which minimizes interference with the excitation and emission of common fluorophores. nih.gov
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide atomic-resolution structural information on biomolecular complexes in solution. It is particularly useful for mapping the interaction interfaces between proteins and ligands, including surfactants like this compound.
Common NMR approaches to study these complexes include:
Chemical Shift Perturbation (CSP): In this experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of NOGA or a ligand solubilized in NOGA micelles. Amino acid residues at the interaction interface will experience a change in their chemical environment, causing their corresponding peaks in the spectrum to shift. This allows for the precise mapping of the binding site on the protein's surface. researchgate.net
Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) can detect protons that are close in space (< 5 Å), even if they are far apart in the primary sequence. This is crucial for determining the 3D structure of the protein and can provide intermolecular distance restraints between the protein and a bound ligand within the NOGA micelle, aiding in the structural elucidation of the complex.
In-Cell NMR: Advanced techniques like in-cell NMR can be used to study biomolecular complexes inside living cells, providing insights into interactions in a native environment. nih.gov
While studying large protein-micelle complexes can be challenging due to their size, NMR, often combined with computational modeling, provides unparalleled detail about the specific atomic contacts governing the interaction. researchgate.net
Chromatographic Methods for Purification and Research-Scale Separation
The purification and separation of this compound are critical steps in its synthesis and application in research, ensuring a high degree of purity for subsequent experimental use. Chromatographic techniques are central to achieving this, leveraging the compound's physicochemical properties to separate it from starting materials, byproducts, and other impurities.
For the initial purification following its synthesis, silica (B1680970) gel column chromatography has been successfully employed. nih.gov This method is a cornerstone of organic chemistry for the separation of non-volatile compounds. In the context of this compound, the stationary phase, silica gel, is a polar adsorbent. The separation mechanism relies on the differential partitioning of the components of the mixture between the stationary phase and a non-polar mobile phase. While specific solvent systems for the elution of this compound are proprietary to individual research labs, a common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing polarity.
Following chromatographic purification, recrystallization is often utilized as a final step to obtain highly pure this compound. nih.gov This process relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the compound in a suitable solvent at an elevated temperature is prepared and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
For research-scale separation and analysis, a variety of chromatographic methods can be envisioned, drawing from techniques used for similar amphiphilic molecules. High-performance liquid chromatography (HPLC) offers a powerful tool for both analytical and preparative-scale separations. A reversed-phase HPLC (RP-HPLC) setup would be particularly suitable, where a non-polar stationary phase is used with a polar mobile phase. The separation would be based on the hydrophobic interactions of the octanoyl chain of the molecule with the stationary phase.
Ion-exchange chromatography could be employed if there are ionic impurities to be removed, although this compound itself is a nonionic surfactant. nih.govnih.gov Size-exclusion chromatography is another relevant technique, especially for separating the monomeric form of the surfactant from any potential aggregates or micelles that may form at higher concentrations. nih.govresearchgate.net
The following tables provide an overview of the chromatographic methods and typical parameters that would be relevant for the purification and analysis of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase | A gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) |
| Detection | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |
| Purpose | Primary purification after synthesis |
Table 1: Representative Parameters for Silica Gel Column Chromatography Purification
| Parameter | Description |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Water and Acetonitrile or Methanol, possibly with a modifier like trifluoroacetic acid |
| Detection | UV detector (low wavelength due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min (analytical scale) |
| Temperature | Ambient or slightly elevated |
| Purpose | Purity assessment and research-scale separation |
Table 2: Hypothetical HPLC Parameters for Analysis of this compound
Emerging Research Frontiers and Future Prospects for N Octanoyl Beta D Glucosylamine
Novel Applications in Nanotechnology and Biosensor Development for Basic Research
The unique amphiphilic nature of N-OCTANOYL-BETA-D-GLUCOSYLAMINE, which combines a hydrophilic glucose headgroup with a hydrophobic octanoyl tail, positions it as a promising candidate for advancements in nanotechnology and the development of sophisticated biosensors for basic research.
Carbohydrate-based amphiphiles, such as NOGA, are gaining attention for their potential in creating self-assembling nanostructures. nih.gov These structures, which can include micelles and nanoparticles, offer versatile platforms for various biomedical and research applications. nih.gov The self-assembly is driven by the hydrophobic interactions of the octanoyl chains, which form a core, and the hydrophilic glucose heads, which interface with the aqueous environment. While specific research on NOGA-based nanoparticles is still emerging, the principles established with similar carbohydrate amphiphiles suggest potential in areas like the encapsulation and delivery of hydrophobic molecules for in-vitro studies. nih.gov
In the realm of biosensor development, particularly for studying membrane proteins, NOGA presents several advantages. The creation of functional biosensors for membrane proteins often requires the protein to be integrated into an artificial lipid bilayer on a sensor surface. nih.govresearchgate.net NOGA's established role in gently extracting and stabilizing membrane proteins without denaturation is a critical first step in this process. nih.gov Its high critical micelle concentration (CMC) of 80 mM allows for its easy removal by dialysis, a crucial step for the reconstitution of the purified protein into a more native-like membrane environment on the biosensor chip. nih.gov The compatibility of NOGA with protein function, as demonstrated by the retained activity of enzymes like NADH oxidase and various protein antigens after solubilization, underscores its potential for use in developing functional biosensor assays. nih.gov
| Potential Application Area | Rationale based on NOGA's Properties |
| Nanoparticle Formation | Amphiphilic nature allows for self-assembly into micelles and potentially other nanostructures for encapsulating hydrophobic research compounds. nih.gov |
| Membrane Protein Biosensors | Mild solubilization preserves protein structure and function, which is essential for creating active biosensors. nih.govnih.gov |
| Functional Surface Coatings | The carbohydrate headgroup could be oriented on surfaces to study carbohydrate-protein interactions in a controlled manner. |
Integration into High-Throughput Screening Platforms for Academic Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and basic research, enabling the rapid testing of thousands of compounds. For membrane protein targets, which constitute a significant portion of the human proteome, the use of appropriate detergents is critical for maintaining protein stability and function in an assay format. mdpi.com
This compound is a strong candidate for integration into HTS platforms for several key reasons. Its non-ionic character is generally less denaturing to proteins than ionic detergents, which is a crucial attribute for functional assays. researchgate.net Furthermore, its high CMC facilitates its removal, which can be important for certain assay formats where the detergent might interfere with the detection method. nih.gov
The compatibility of non-ionic detergents with various analytical techniques used in HTS, such as those involving fluorescence or mass spectrometry, is another important consideration. researchgate.net While specific large-scale HTS studies explicitly detailing the use of NOGA are not yet prevalent in the literature, its properties align well with the requirements of such platforms. The low cost and ease of synthesis of NOGA also make it an attractive option for the large volumes of reagents required for HES. nih.gov As more academic and research institutions develop HTS assays for novel and challenging membrane protein targets, the demand for gentle and effective detergents like NOGA is expected to grow.
Advancements in Understanding its Molecular Mechanisms and Broader Research Utility
The primary utility of this compound in research has been the solubilization and purification of membrane proteins. nih.gov Advancements in computational and biophysical techniques are beginning to provide a more detailed understanding of the molecular mechanisms that underpin its effectiveness and are hinting at a broader research utility.
Molecular dynamics (MD) simulations of similar alkyl glucoside surfactants, such as n-octyl-beta-D-glucopyranoside (OG), offer valuable insights into the probable behavior of NOGA micelles in aqueous solutions. nih.govresearchgate.net These studies reveal that the micelles are often non-spherical, existing as prolate ellipsoids, and are highly dynamic, with their shape fluctuating on the picosecond to nanosecond timescale. nih.govresearchgate.net The glucose headgroups are oriented towards the aqueous phase, forming hydrogen bonds with water and effectively hydrating the micelle surface. nih.gov This dynamic and hydrated shell is thought to be key to the gentle encapsulation and stabilization of the hydrophobic transmembrane domains of proteins.
The mildness of NOGA has been empirically demonstrated by its ability to preserve the activity of a wide range of membrane and soluble proteins. nih.gov This property is invaluable for the structural and functional characterization of delicate protein complexes. The ability to maintain the native conformation of proteins is a prerequisite for techniques like X-ray crystallography and cryo-electron microscopy. mdpi.commdpi.com
Beyond its role as a simple solubilizing agent, the amphiphilic nature of NOGA opens up possibilities for its use in more complex membrane mimetics. For instance, it could be used in combination with lipids to form mixed micelles or bicelles, which can provide a more native-like environment for studying protein function and protein-lipid interactions.
| Property of NOGA | Implication for Molecular Mechanism & Utility |
| High Critical Micelle Concentration (80 mM) | Allows for controlled micelle formation and easy removal, facilitating protein reconstitution. nih.gov |
| Non-ionic Nature | Minimizes protein denaturation compared to ionic detergents, preserving structure and function. nih.gov |
| Dynamic Micellar Structure | Provides a flexible and hydrated environment for encapsulating and stabilizing membrane proteins. nih.govresearchgate.net |
| Low UV Absorbance | Reduces interference in spectrophotometric assays used to monitor protein concentration and activity. nih.gov |
Challenges and Opportunities in Enhancing its Research Effectiveness and Scope
While this compound offers several advantages, there are also challenges and opportunities for enhancing its effectiveness and broadening its research applications.
One of the primary challenges in membrane protein research is the inherent instability of these proteins once removed from their native lipid bilayer. mdpi.com While NOGA is considered a mild detergent, the optimal detergent for any given protein is often empirically determined. There is an ongoing need to expand the toolkit of detergents and membrane mimetics to successfully study a wider range of membrane proteins. An opportunity exists to systematically compare NOGA with other detergents in head-to-head studies across a diverse set of membrane proteins to better define its specific advantages and limitations.
The synthesis of NOGA is relatively straightforward and cost-effective, which is a significant advantage. nih.gov However, opportunities may exist to create derivatives of NOGA with altered properties. For example, modifying the length of the alkyl chain or the structure of the carbohydrate headgroup could fine-tune the detergent's properties, such as its CMC and solubilizing power, for specific applications. The development of such derivatives could be guided by computational modeling to predict their behavior. nih.gov
Another opportunity lies in the development of novel materials that incorporate NOGA. For instance, NOGA could be used to create stable nanodiscs, which are small patches of lipid bilayer encircled by a scaffold protein or polymer. memtein.com These systems provide a detergent-free environment for studying membrane proteins in a more native-like context and are compatible with a range of biophysical techniques. mdpi.commemtein.com
Finally, the increasing interest in carbohydrate-based biomaterials for applications in areas like drug delivery and tissue engineering presents a significant opportunity to explore the potential of NOGA and its derivatives beyond the confines of basic membrane protein research. nih.govusda.gov Its biocompatibility and biodegradability, being derived from glucose and a fatty acid, make it an attractive building block for such advanced materials. nih.gov
Q & A
Q. What are the established synthetic routes for N-Octanoyl-β-D-glucosylamine, and how is purity validated?
NOGA is synthesized via acylation of β-D-glucosylamine using octanoyl chloride in anhydrous conditions. Critical steps include:
- Protection/deprotection : Temporary blocking of hydroxyl groups (e.g., acetyl or benzyl) to ensure regioselective acylation .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or preparative HPLC (C18 column) .
- Characterization : ¹H/¹³C NMR (confirm acylation at amine group), mass spectrometry (HRMS for molecular ion [M+H]⁺ at m/z 306.36), and IR (amide I band ~1650 cm⁻¹) .
Q. What solvent systems and storage conditions preserve NOGA’s stability in vitro?
- Solubility : Limited aqueous solubility (~2 mM at 25°C); use DMSO (≤10% v/v) or cyclodextrin complexes for biological assays .
- Storage : Lyophilized powder stored at -20°C under argon. In solution, avoid repeated freeze-thaw cycles; monitor degradation via HPLC (retention time shifts) over 72 hours .
Q. Which analytical methods are recommended for quantifying NOGA in biological samples?
- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (m/z 306 → 162 for NOGA; internal standard: deuterated analog) .
- HPLC-UV : C18 column, isocratic elution (acetonitrile/0.1% TFA), detection at 210 nm (amide bond absorbance) .
Advanced Research Questions
Q. How does the octanoyl chain modulate NOGA’s interaction with lipid bilayers compared to shorter acyl analogs?
- Membrane permeability : Measure logP (experimental: ~1.2; predicted: 1.3 via ChemAxon) and compare with analogs using parallel artificial membrane permeability assays (PAMPA) .
- Molecular dynamics : Simulate insertion depth into DPPC bilayers; the C8 chain shows optimal balance between hydrophobicity and mobility for passive diffusion .
Q. What experimental designs resolve conflicting reports on NOGA’s inhibitory effects on β-glucosidases?
- Enzyme kinetics : Conduct competitive inhibition assays (vary substrate [4-NPG] and NOGA concentrations). Calculate Kᵢ values using Lineweaver-Burk plots .
- Structural analysis : Co-crystallize NOGA with β-glucosidase (e.g., from Aspergillus niger) to identify binding interactions (hydrophobic pocket occupancy by C8 chain) .
Q. How can isotopic labeling improve tracking of NOGA’s metabolic fate in hepatocyte models?
- ¹³C-labeling : Introduce ¹³C at the octanoyl chain’s terminal carbon; track via NMR or LC-MS to map β-oxidation metabolites .
- Pulse-chase experiments : Quantify incorporation into glycosphingolipid biosynthesis pathways using radiolabeled [³H]-NOGA .
Q. What formulation strategies enhance NOGA’s bioavailability without structural modification?
- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- Co-solvents : Test ternary systems (e.g., PEG 400/ethanol/water) to increase solubility to ≥10 mM .
Q. How do researchers address batch-to-batch variability in NOGA’s biological activity?
- Quality control : Implement orthogonal assays (HPLC purity ≥98%, endotoxin testing <0.1 EU/mg) .
- Bioactivity normalization : Express dose-response curves relative to a reference standard (e.g., IC₅₀ adjusted for purity) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
